phaeomelanin

Electrochemistry Redox Biology Pro-oxidant Activity

Phaeomelanin (CAS 12627-61-1) is the sulfur-containing melanin with benzothiazine/benzothiazole architecture—not a generic eumelanin substitute. Its more oxidative redox potential and unique Zn-S coordination chemistry make it the only valid model for red-hair phenotype photobiology, pro-oxidant ROS mechanisms, and UV-independent melanoma research. Higher photo- and chemical stability versus eumelanin enables durable pigment and biomaterial formulations. Insist on authentic phaeomelanin to avoid scientifically invalid substitutions that compromise experimental validity.

Molecular Formula C20H42S
Molecular Weight 0
CAS No. 12627-61-1
Cat. No. B1174117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephaeomelanin
CAS12627-61-1
Synonymsphaeomelanin
Molecular FormulaC20H42S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phaeomelanin (CAS 12627-61-1) as a Sulfur-Containing Research Pigment for Melanin Comparison Studies


Phaeomelanin (CAS: 12627-61-1), a member of the melanin pigment family, is a sulfur-containing macromolecule responsible for reddish-yellow to reddish-brown hues in mammalian hair, skin, and avian feathers [1]. Its biosynthesis diverges from that of the black-brown eumelanins following the incorporation of cysteine or glutathione into the tyrosinase pathway, leading to a unique polymer architecture based on benzothiazine and benzothiazole units [2]. This structural divergence is the basis for its distinct physicochemical properties, making it a critical comparator compound for research in pigmentation, photobiology, and materials science [3].

Why Phaeomelanin and Eumelanin Are Not Interchangeable in Analytical or Biological Systems


In research and procurement, phaeomelanin cannot be generically substituted with other melanin types, particularly eumelanin, due to fundamental and quantifiable differences in their chemical structures and resulting properties. The incorporation of sulfur via cysteine in phaeomelanin leads to the formation of benzothiazine/benzothiazole units, in contrast to the indole-based structures of eumelanin [1]. This chemical divergence dictates a more oxidative redox potential for phaeomelanin compared to eumelanin [2] and confers a distinct metal coordination chemistry, specifically a strong affinity for zinc-sulfur (Zn-S) bonding not observed in eumelanin [3]. Consequently, their behavior in biological assays (e.g., pro-oxidant vs. antioxidant activity), photochemical studies, and materials applications is significantly different, making direct substitution scientifically invalid and potentially misleading.

Quantitative Evidence Guide for Phaeomelanin (CAS 12627-61-1): Differentiating Data Against Eumelanin


Phaeomelanin Exhibits a More Oxidative Redox Potential Than Eumelanin

Electrochemical analysis using cyclic voltammetry demonstrates that phaeomelanin possesses a more oxidative redox potential compared to eumelanin [1]. This was observed in both synthetic models and natural pigments extracted from human hair, suggesting a higher inherent capacity to engage in oxidation-reduction reactions that can generate reactive oxygen species (ROS) [2].

Electrochemistry Redox Biology Pro-oxidant Activity

Differential Resistance to Chemical and Photo-Degradation Between Phaeomelanin and Eumelanin

Experimental data indicate that phaeomelanin exhibits greater resistance to both chemical bleaching (with hydrogen peroxide) and photo-degradation than eumelanin [1]. This is supported by in vitro studies on isolated pigments and reflectance measurements on bleached hair, where red hair (high in phaeomelanin) retains its color better than brown/black hair (high in eumelanin) [2].

Photostability Chemical Stability Cosmetic Science Material Degradation

Phaeomelanin's Unique Zn-S Coordination Chemistry Compared to Eumelanin

Synchrotron X-ray absorption spectroscopy (XAS) reveals a fundamental difference in metal coordination: in phaeomelanin-rich tissue, zinc (Zn) is coordinated to sulfur (S) with a Zn-S bond distance of approximately 2.3 Å [1]. In contrast, Zn in eumelanin-rich tissue is coordinated only to oxygen or nitrogen (O/N) atoms [2]. This distinct Zn-S coordination environment is a direct consequence of the sulfur-rich benzothiazine/benzothiazole units in phaeomelanin.

Metal Chelation Coordination Chemistry Elemental Analysis Bioinorganic Chemistry

Key Application Scenarios for Phaeomelanin (CAS 12627-61-1) Based on Differentiating Properties


Use as a Pro-Oxidant Standard in Redox Biology and UV-Induced Damage Studies

Given its well-documented more oxidative redox potential compared to eumelanin [3], phaeomelanin serves as a critical control and model compound for investigating pro-oxidant mechanisms. Researchers studying the generation of reactive oxygen species (ROS), oxidative stress, and the photobiology of skin cancer should utilize phaeomelanin to model the behavior of red-hair phenotypes and understand pathways independent of UV radiation.

Development of Stable Pigments for Cosmetics and Materials Science

Phaeomelanin's higher resistance to chemical (e.g., hydrogen peroxide) and photo-degradation relative to eumelanin [3] makes it a valuable candidate for developing stable, long-lasting pigments. This property is particularly relevant for formulating oxidative hair dyes that must withstand bleaching agents and for creating materials with enhanced photostability for outdoor applications.

Spectroscopic Calibration and Pigment Quantification in Biological Matrices

The unique sulfur coordination environment of phaeomelanin, specifically the Zn-S bonding detectable by X-ray absorption spectroscopy [3], provides a definitive spectroscopic marker. This allows for unambiguous differentiation from eumelanin in complex biological samples like skin, hair, and fossils. This property is essential for developing accurate analytical methods (e.g., HPLC, spectroscopy) to quantify pigment ratios, which are crucial biomarkers in dermatology, evolutionary biology, and paleontology.

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